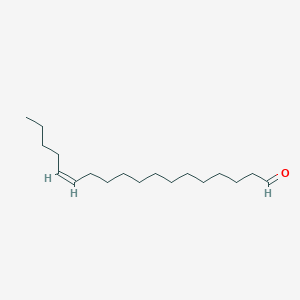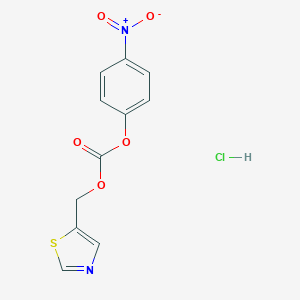
N-(5-Hydroxypyridin-2-yl)acetamide
Overview
Description
N-(5-Hydroxypyridin-2-yl)acetamide (NHPA) is a synthetic compound with a wide range of potential applications in the fields of chemistry and biochemistry. NHPA is a derivative of pyridine and is composed of an amide group, a hydroxy group, and a pyridine ring. NHPA has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in biocatalysis.
Scientific Research Applications
Vibrational and Spectroscopic Studies
N-(5-Aminopyridin-2-yl)acetamide (APA) has been subjected to conformational analysis. Using density functional theory calculations, its most stable optimized structure has been predicted. This compound exhibits higher molecular reactivity and stability, making it significant for vibrational and spectroscopic studies. It has potential applications in antidiabetic activity, especially as an inhibitor against diabetic nephropathy (Asath et al., 2016).
Antitumor Activity
Novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides have demonstrated potent antiproliferative activity against human cervical and lung cancer cell lines. These compounds, specifically compound 6a, have shown the ability to induce apoptosis and cause G1-phase arrest in cell division cycles, indicating potential applications in cancer treatment (Wu et al., 2017).
Inhibitory Activity in Angiogenesis
N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N, which plays a role in angiogenesis. It has shown effectiveness in inhibiting basic fibroblast growth-factor-induced invasion of endothelial cells, suggesting its utility in anti-angiogenic therapies (Lee et al., 2005).
Coordination Chemistry and Antioxidant Activity
Research on pyrazole-acetamide derivatives, including coordination complexes with metals like Co(II) and Cu(II), has been conducted. These studies have revealed significant antioxidant activity of the ligands and complexes, suggesting potential applications in areas requiring oxidative stress mitigation (Chkirate et al., 2019).
Analgesic Properties
Some acetamide derivatives, specifically N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamides, have shown potential analgesic properties. They were found to significantly decrease pain responses in various nociceptive tests, indicating their utility in pain management (Kaplancıklı et al., 2012).
Antimicrobial Activity
Derivatives of N-(5-aryl-1,3,4-oxadiazol-2-yl)-2-(piperazin-1-yl)acetamides have exhibited significant antibacterial activity. These findings suggest their potential application in the development of new antibacterial agents (Ramalingam et al., 2019).
Muscarinic Agonist Activity
N-(silatran-1-ylmethyl)acetamides have been investigated for their muscarinic agonist activity. These compounds have demonstrated the ability to mimic the effect of acetylcholine by binding directly to cholinoreceptors, suggesting their potential in treatments involving cholinergic pathways (Pukhalskaya et al., 2010).
Antitubercular Agents
2-(Quinolin-4-yloxy)acetamides have shown efficacy against Mycobacterium tuberculosis, including drug-resistant strains. Their low toxicity and intracellular activity against the bacilli in infected macrophages highlight their potential as antitubercular agents (Pissinate et al., 2016).
properties
IUPAC Name |
N-(5-hydroxypyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)9-7-3-2-6(11)4-8-7/h2-4,11H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHYOJBXOLFMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598571 | |
| Record name | N-(5-Hydroxypyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159183-89-8 | |
| Record name | N-(5-Hydroxypyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

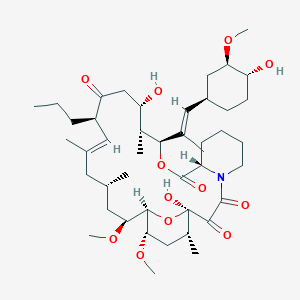
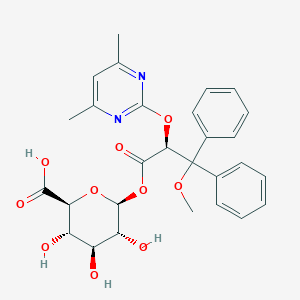
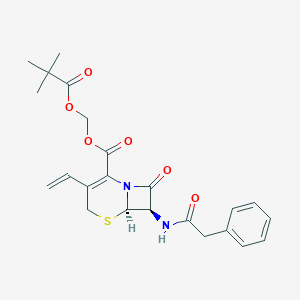

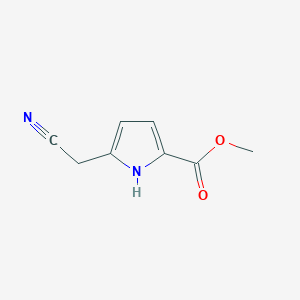
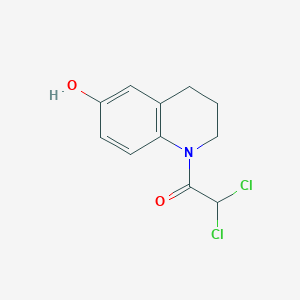
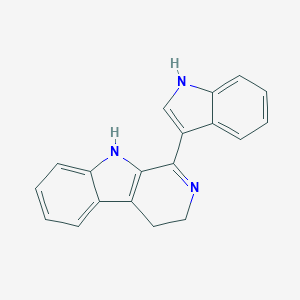
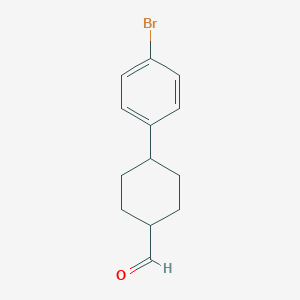


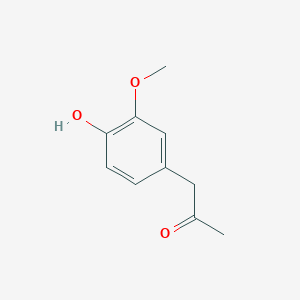
![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)
